molecular formula C11H16N2O B13517588 N-tert-butyl-4-methylpyridine-3-carboxamide

N-tert-butyl-4-methylpyridine-3-carboxamide

Cat. No.: B13517588
M. Wt: 192.26 g/mol
InChI Key: PQBJLAAAENJQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-methylpyridine-3-carboxamide is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methylpyridine-3-carboxamide typically involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-tert-butyl-4-methylpyridine-3-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-tert-butyl-4-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-methylpyridine-2-carboxamide
  • N-tert-butyl-3-methoxybenzamide
  • N-tert-butyl-2-thiophenecarboxamide

Uniqueness

N-tert-butyl-4-methylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-tert-butyl-4-methylpyridine-3-carboxamide (NTB-MPCA) is a pyridine derivative that has attracted attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

NTB-MPCA has the molecular formula C12H18N2OC_{12}H_{18}N_{2}O and a molecular weight of approximately 206.29 g/mol. The compound features a tert-butyl group and a methyl group on the pyridine ring, which contribute to its unique chemical properties and biological interactions.

Synthesis of NTB-MPCA

The synthesis of NTB-MPCA typically involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine. This process is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at temperatures ranging from 0 to 25 degrees Celsius. The efficiency and yield of this reaction can be enhanced through the use of automated reactors and continuous flow systems, followed by purification techniques like recrystallization or chromatography.

NTB-MPCA has been identified as having potential interactions with specific enzymes and receptors, which can modulate various biochemical pathways. These interactions are critical for understanding its therapeutic applications, particularly in drug development.

Key Biological Activities:

  • Enzyme Inhibition: NTB-MPCA may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation: The compound may act on various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological homeostasis.

Case Studies

  • Anticancer Activity:
    A study evaluated the anticancer properties of NTB-MPCA analogs, revealing significant inhibition of cell proliferation in various cancer cell lines. The half-maximal effective concentration (EC50) was reported to be around 1.68 µM for certain derivatives, indicating potent anti-proliferative effects against HepG2 and A549 cells .
  • Inhibition Profiles:
    Molecular docking studies have suggested that NTB-MPCA binds selectively to target receptors with submicromolar affinities, demonstrating potential for further development as a therapeutic agent .
  • Comparative Analysis:
    A comparative analysis with structurally similar compounds revealed that NTB-MPCA exhibits distinct biological properties due to its unique functional groups. For instance, while other pyridine derivatives showed varying degrees of enzyme inhibition, NTB-MPCA consistently demonstrated stronger activity against specific targets.

Data Tables

Compound NameMolecular FormulaBiological Activity
NTB-MPCAC12H18N2OEnzyme inhibitor; receptor modulator
N-tert-butyl-3-methylpyridine-2-carboxamideC11H16N2OModerate enzyme inhibition
Tert-butyl (4-methylpyridin-2-yl)carbamateC12H17NLower receptor affinity

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-tert-butyl-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-8-5-6-12-7-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

PQBJLAAAENJQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.